molecular formula C7H14N2O B183374 八氢吡嗪并[2,1-c][1,4]噁嗪 CAS No. 141108-65-8

八氢吡嗪并[2,1-c][1,4]噁嗪

货号 B183374
CAS 编号: 141108-65-8
分子量: 142.2 g/mol
InChI 键: ZWNWCROZSHWHSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Octahydropyrazino[2,1-c][1,4]oxazine is a small molecule that has been identified as a potent and selective ROMK inhibitor . It is part of the acyl octahydropyrazino[2,1-c][1,4]oxazine series . The IUPAC name for this compound is octahydropyrazino[2,1-c][1,4]oxazine .


Molecular Structure Analysis

The molecular formula for Octahydropyrazino[2,1-c][1,4]oxazine is C7H14N2O . The InChI code for this compound is 1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2 .


Physical And Chemical Properties Analysis

Octahydropyrazino[2,1-c][1,4]oxazine is a liquid at room temperature . The molecular weight of this compound is 142.2 .

科学研究应用

分子电子学

八氢吡嗪并[2,1-c][1,4]噁嗪: 已被确定为开发单分子开关的潜在组成部分 . 这些开关是分子电子学中的一个核心研究目标,其中该化合物的脱氢/再氢化能力可以有效地使单分子结在低导电状态和高导电状态之间切换。这是由于中心分子的能隙发生改变以及在分子-电极界面处的电荷重新排列造成的。

化学合成

在化学合成领域,八氢吡嗪并[2,1-c][1,4]噁嗪 作为合成各种复杂分子的构建块。 其独特的结构允许创建可用于进一步合成应用的各种化学实体 .

材料科学

该化合物的特性使其适合用于材料科学研究,特别是在合成具有特定所需特性的新材料方面。 其分子结构可用于影响所生产材料的物理和化学特性 .

色谱法

八氢吡嗪并[2,1-c][1,4]噁嗪: 可在色谱法中用作标准品或参照物,因为它具有纯度和稳定性。 它可以帮助校准设备并作为分析类似化合物的比较点 .

分析研究

在分析研究中,该化合物可用于开发检测和定量相关物质的方法。 其结构清晰且性质明确,为分析技术提供了基准 .

药理学研究

虽然八氢吡嗪并[2,1-c][1,4]噁嗪 的具体药理学应用在现有文献中没有详细说明,但具有类似结构的化合物通常被探索其生物活性。 它可能被研究其与生物靶标的相互作用,从而有助于新药的发现 .

作用机制

Octahydropyrazino[2,1-c][1,4]oxazine has been identified as a potent and selective ROMK inhibitor . This compound displays improved ROMK/hERG selectivity, and as a consequence, the resulting ROMK inhibitors do not evoke QTc prolongation in an in vivo cardiovascular dog model .

属性

IUPAC Name

1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNWCROZSHWHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141108-65-8
Record name octahydropiperazino[2,1-c]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrazino[2,1-c][1,4]oxazine
Reactant of Route 2
Octahydropyrazino[2,1-c][1,4]oxazine
Reactant of Route 3
Octahydropyrazino[2,1-c][1,4]oxazine
Reactant of Route 4
Octahydropyrazino[2,1-c][1,4]oxazine
Reactant of Route 5
Octahydropyrazino[2,1-c][1,4]oxazine
Reactant of Route 6
Octahydropyrazino[2,1-c][1,4]oxazine

Q & A

Q1: What makes the octahydropyrazino[2,1-c][1,4]oxazine scaffold a promising starting point for developing ROMK inhibitors?

A1: While the provided abstract doesn't delve into the specific structural reasons for selecting this scaffold, it highlights that researchers successfully discovered a potent and selective ROMK inhibitor based on this structure. [] This suggests the octahydropyrazino[2,1-c][1,4]oxazine scaffold likely possesses favorable features for interacting with the ROMK binding site. Further research exploring structure-activity relationships would be needed to elucidate the specific molecular interactions responsible for this potency and selectivity.

Q2: The abstract mentions improved pharmacokinetic properties. What does this mean in the context of drug development, and why is it important?

A2: Pharmacokinetics refers to how a drug moves through the body – its absorption, distribution, metabolism, and excretion (ADME). [] Improved pharmacokinetic properties could mean the new ROMK inhibitor demonstrates superior absorption, a longer half-life in the body, or more favorable distribution to target tissues compared to previous inhibitors. These improvements are crucial for translating a promising compound into a viable drug candidate, as they can influence dosing frequency, treatment duration, and ultimately, the drug's effectiveness and safety profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。